

Cross-validation of experimental and computational data for Diphenylacetylene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diphenylacetylene

Cat. No.: B1204595

[Get Quote](#)

A comprehensive cross-validation of experimental and computational data for **Diphenylacetylene** is presented to provide researchers, scientists, and drug development professionals with a comparative guide to its spectroscopic properties. This guide synthesizes findings from various analytical techniques, offering a clear comparison between laboratory measurements and theoretical calculations.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from experimental measurements and computational models for **Diphenylacetylene**, covering UV-Visible and Fluorescence Spectroscopy, as well as ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy.

UV-Visible and Fluorescence Spectroscopy

Parameter	Experimental Value	Computational Value	Method/Basis Set
UV-Vis Absorption Max (λ_{max})	300 nm, 225 nm, 196 nm, 175 nm[1]	Not specified	TD-DFT/CAM-B3LYP[1]
	279.0 nm[2]		
Molar Extinction Coefficient (ϵ)	27,560 cm^{-1}/M at 279.0 nm[2]	Not specified	
Fluorescence Excitation Max	373 nm[3]	Not specified	
	277 nm[2]		
Fluorescence Emission Max	405 nm[3]	Not specified	
Fluorescence Quantum Yield (Φ_F)	0.00336[2]	Not specified	

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Chemical Shifts (ppm, relative to TMS)

Proton	Experimental Value	Computational Value	Method/Basis Set
Phenyl H	7.51, 7.41 to 7.22[4]	Not specified	GIAO[5]
	7.461, 7.219, 7.194[4]		

^{13}C NMR Chemical Shifts (ppm)

Carbon	Experimental Value	Computational Value
Acetylenic C	Not specified	Not specified
Phenyl C	Not specified	Not specified

Specific experimental and computational values for individual carbon atoms were not detailed in the provided search results.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are outlined below.

FT-IR and FT-Raman Spectroscopy

The Fourier Transform Infrared (FT-IR) spectrum of **Diphenylacetylene** was recorded in the region of 3700–0 cm^{-1} using a Burkerr 1 FS 66 v Spectrometer.[5] The sample was prepared as a KBr pellet.[5] The FT-Raman spectrum was also recorded in the same range using the same instrument equipped with an FRA 106 Raman module and an Nd:YAG laser source.[5]

UV-Visible Spectroscopy

The ultraviolet absorption spectrum was examined in the 200–400 nm range using a Shimadzu UV-1800 PC UV–Vis recording Spectrometer.[5] Data analysis was performed with UV PC personal spectroscopy software.[5] Another measurement was conducted using a Cary 3 instrument with a spectral bandwidth of 1.0 nm, a signal averaging time of 0.133 sec, a data interval of 0.25 nm, and a scan rate of 112.5 nm/min.[2]

Fluorescence Spectroscopy

Fluorescence emission spectra were collected using a Spex FluoroMax.[2] Samples were prepared in 1 cm pathlength quartz cells with an absorbance of less than 0.1 at the excitation and all emission wavelengths to prevent the inner-filter effect.[2] The excitation and emission monochromators were set to a 1 nm bandwidth, corresponding to a spectral bandwidth of 4.25 nm.[2] The data interval was 0.5 nm with an integration time of 2.0 seconds.[2]

NMR Spectroscopy

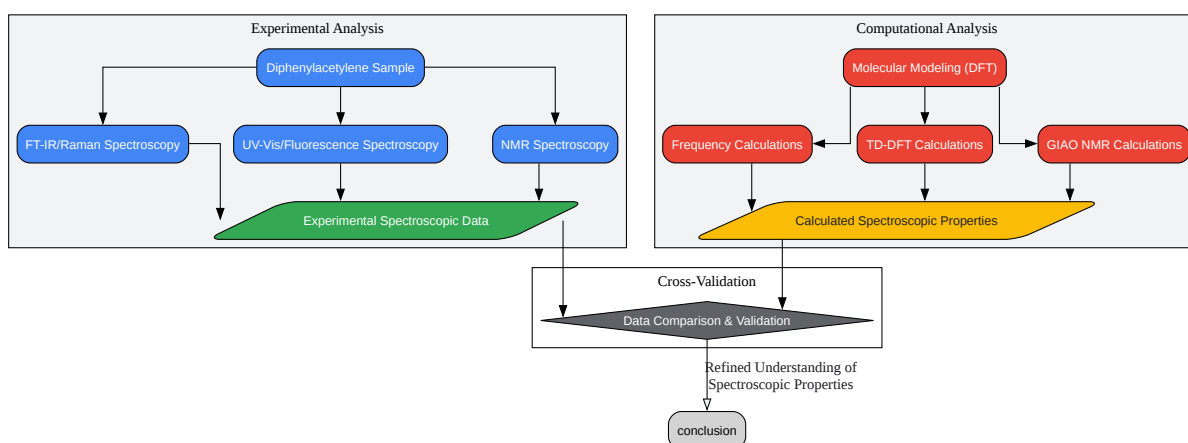
^1H NMR spectra were obtained on a Bruker DPX 400 MHz spectrometer at 300 K.[5] The compound was dissolved in deuterated chloroform (CDCl_3), and chemical shifts were reported in ppm relative to tetramethylsilane (TMS).[5]

Computational Methods

Quantum chemical calculations were performed using Density Functional Theory (DFT) with Becke's three-parameter exchange functional combined with the Lee–Yang–Parr correlation functional (B3LYP) and the 6-311++G(d,p) basis set.[5] Time-dependent DFT (TD-DFT) was used for calculating electronic absorption spectra.[5] ^1H NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method.[5] All calculations were carried out using the Gaussian 09 software package.[5]

Logical Workflow for Cross-Validation

The following diagram illustrates the workflow for the cross-validation of experimental and computational data for **Diphenylacetylene**.



[Click to download full resolution via product page](#)

Caption: Workflow for comparing experimental and computational spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. forskning.ruc.dk [forskning.ruc.dk]
- 2. 1,2-diphenylacetylene [omlc.org]
- 3. Spectrum [1,2-Diphenylacetylene] | AAT Bioquest [aatbio.com]
- 4. Diphenylacetylene(501-65-5) IR Spectrum [chemicalbook.com]
- 5. ijcps.org [ijcps.org]
- To cite this document: BenchChem. [Cross-validation of experimental and computational data for Diphenylacetylene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1204595#cross-validation-of-experimental-and-computational-data-for-diphenylacetylene\]](https://www.benchchem.com/product/b1204595#cross-validation-of-experimental-and-computational-data-for-diphenylacetylene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com